3-Methoxybutane-2-sulfonyl chloride
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Overview
Description
3-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C₅H₁₁ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybutane-2-sulfonyl chloride can be synthesized through the reaction of 3-methoxybutane-2-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
3-Methoxybutane-2-sulfonic acid+Thionyl chloride→3-Methoxybutane-2-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methoxybutane-2-sulfonic acid and hydrogen chloride.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
3-Methoxybutane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl group into various molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-methoxybutane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group (SO₂Cl) is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.
Ethanesulfonyl chloride: Contains a two-carbon alkyl chain.
Butanesulfonyl chloride: Similar to 3-methoxybutane-2-sulfonyl chloride but without the methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the resulting derivatives. The methoxy group can provide additional sites for chemical modification and can affect the solubility and stability of the compound.
Properties
Molecular Formula |
C5H11ClO3S |
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Molecular Weight |
186.66 g/mol |
IUPAC Name |
3-methoxybutane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO3S/c1-4(9-3)5(2)10(6,7)8/h4-5H,1-3H3 |
InChI Key |
CWYXNAPXRHAYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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